molecular formula C12H18BClN2O2 B2927894 5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2377611-67-9

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B2927894
CAS No.: 2377611-67-9
M. Wt: 268.55
InChI Key: HSQRQWPAXSJNNO-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound. It is often used in the field of medicine and as a chemical intermediate .


Synthesis Analysis

The synthesis of this compound could involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of similar boric acid ester intermediates have been extensively studied. For example, Huang et al. (2021) explored the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These compounds are obtained through a three-step substitution reaction, with their structures confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations provided insights into their molecular structures, electrostatic potential, and frontier molecular orbitals, revealing significant physicochemical properties (Huang et al., 2021).

Catalytic Reactions

The catalytic applications of compounds containing the dioxaborolan moiety are notable in organic synthesis. For instance, catalytic enantioselective borane reduction of benzyl oximes has been studied to prepare chiral amines, highlighting the utility of such intermediates in asymmetric synthesis (Huang, Ortiz-Marciales, Hughes, 2011).

Material Science and Luminescence

In the field of material science, boric acid esters have been utilized in the synthesis of luminescent materials. Cheon et al. (2005) described the synthesis of fluorene copolymers bearing DCM pendants, where the boric acid ester played a key role in the polymerization process. These copolymers displayed unique absorption and emission properties, which are valuable for optoelectronic applications (Cheon et al., 2005).

Antimicrobial and Anticancer Research

Additionally, derivatives of pyridin-2-amine, similar to the compound of interest, have been investigated for their biological activities. Kumar et al. (2008) described the synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity, demonstrating the potential of such compounds in drug development (Kumar et al., 2008).

Properties

IUPAC Name

5-chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClN2O2/c1-7-8(14)6-16-10(15)9(7)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQRQWPAXSJNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CN=C2N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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